[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
Description
[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic organic compound featuring a 5-bromofuran-2-carboxylate core linked to a (4-ethoxyphenyl)carbamoyl methyl group. Its synthesis typically involves Suzuki coupling reactions between methyl 5-bromofuran-2-carboxylate and phenylboronic acid derivatives, followed by hydrolysis of the ester group under basic conditions . The compound’s structure combines a brominated furan ring (imparting electrophilic reactivity) with an ethoxyphenyl carbamate moiety, which may enhance solubility and bioactivity.
Properties
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5/c1-2-20-11-5-3-10(4-6-11)17-14(18)9-21-15(19)12-7-8-13(16)22-12/h3-8H,2,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYVHCGYZPZNDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the bromofuran carboxylate intermediate. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of appropriate catalysts and reagents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which [(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
The ethoxyphenyl group in the target compound can be substituted with other aryl or heteroaryl groups, significantly altering physicochemical and biological properties. For example:
- [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate (CAS 386277-55-0) replaces the ethoxy group with a chloro-methoxyphenyl substituent. This substitution increases molecular weight (388.60 g/mol vs.
- Methyl 5-(4-nitrophenyl)furan-2-carboxylate (from ) features a nitro group instead of ethoxy. The nitro group’s electron-withdrawing nature reduces solubility but may improve stability in acidic environments .
Key Differences :
Brominated Benzofuran vs. Furan Derivatives
Replacing the furan ring with a benzofuran system introduces extended aromaticity, affecting planarity and binding affinity:
- Ethyl 5-bromo-1-benzofuran-2-carboxylate () exhibits a fused benzofuran core, increasing molecular planarity. This structural feature enhances π-π stacking interactions in protein binding pockets, as observed in pharmacological studies of related benzofuran derivatives .
- 5-Bromobenzofuran-2-carboxylic acid (CAS 20073-19-2) lacks the carbamoyl methyl group but shares the brominated heterocycle. Its carboxylic acid group improves aqueous solubility (LogP ~1.9) compared to ester derivatives .
Key Differences :
Sulfonamide vs. Carbamoyl Functional Groups
The carbamoyl group in the target compound can be contrasted with sulfonamide-containing analogs:
- Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate (CAS 304694-44-8) incorporates a sulfonamide linker, increasing hydrogen-bond acceptor count (6 vs. 4 in the target compound) and molecular weight (500.40 g/mol). Its higher LogP (5.4) suggests greater lipophilicity, which may improve blood-brain barrier penetration .
Key Differences :
| Compound | Functional Group | Hydrogen-Bond Acceptors | LogP | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Carbamoyl | 4 | ~2.8 | ~371.20 |
| Sulfonamide Analog | Sulfonamide | 6 | 5.4 | 500.40 |
Substituent Position and Electronic Effects
The position of bromine and ethoxy groups critically influences reactivity:
- Methyl 5-bromofuran-2-carboxylate (precursor in ) lacks the carbamoyl group but serves as a key intermediate. Its simpler structure (LogP ~2.0) facilitates synthetic modifications but reduces target specificity .
- 5-(4-Bromophenyl)furan-2-carbaldehyde (CAS 550998-59-9) replaces the carboxylate with an aldehyde, increasing electrophilicity and reactivity in nucleophilic additions .
Biological Activity
[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is an organic compound with significant potential in medicinal chemistry due to its unique molecular structure, which integrates an ethoxyphenyl group, a carbamoyl group, and a bromofuran carboxylate moiety. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C15H14BrNO5
- Molecular Weight : 368.183 g/mol
- CAS Number : 733006-15-0
The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activity or cellular signaling pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Preparation of Bromofuran Carboxylate Intermediate : Often through methods like the Suzuki–Miyaura coupling reaction.
- Final Coupling Reactions : Integrating the ethoxyphenyl and carbamoyl functionalities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of pathogens, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. For instance, it may inhibit the proliferation of cancer cells by targeting key proteins involved in cell cycle regulation.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
- Investigation of Anticancer Mechanisms :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
